N-Demethylfleroxacin is a derivative of the fluoroquinolone antibiotic, fleroxacin. This compound has garnered interest due to its potential therapeutic applications, particularly in treating bacterial infections. Understanding its source, classification, synthesis, molecular structure, reactions, mechanism of action, physical and chemical properties, and applications is essential for comprehending its role in medicinal chemistry.
N-Demethylfleroxacin is synthesized from fleroxacin, which is derived from the quinolone class of antibiotics. Fleroxacin itself is known for its broad-spectrum antibacterial activity against various pathogens.
N-Demethylfleroxacin falls under the category of fluoroquinolone antibiotics. These compounds are characterized by their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription.
The synthesis of N-Demethylfleroxacin typically involves the demethylation of fleroxacin. This process can be achieved through various methods:
The chemical demethylation often requires controlled conditions to prevent overreaction or degradation of the parent compound. The choice of solvent and temperature plays a crucial role in optimizing yield and purity.
N-Demethylfleroxacin retains the core structure of fleroxacin but lacks one methyl group on the nitrogen atom. Its molecular formula can be represented as .
N-Demethylfleroxacin can undergo various chemical reactions typical of quinolone derivatives:
The reactivity of N-Demethylfleroxacin is influenced by electronic factors from the fluorine substituents and steric hindrance from the bulky piperazine ring.
N-Demethylfleroxacin exerts its antibacterial effects primarily through the inhibition of bacterial DNA synthesis. It targets two key enzymes:
By inhibiting these enzymes, N-Demethylfleroxacin disrupts bacterial cell replication, leading to cell death. Its efficacy is often measured by minimum inhibitory concentration values against various bacterial strains.
N-Demethylfleroxacin has several scientific uses:
N-Demethylfleroxacin (systematic name: 9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid) is the principal pharmacologically active metabolite of fleroxacin, generated via hepatic cytochrome P450-mediated oxidative N-demethylation. This metabolic modification occurs at the piperazinyl N⁴-methyl group of the parent fleroxacin molecule, resulting in a secondary amine functionality [3] [6]. The compound retains the core fluoroquinolone scaffold—a tricyclic system comprising a quinoline nucleus fused with a 1,4-oxazine ring—but features a reduced methyl group count on the C-7 piperazine substituent.
Spectral Identification:
Isomeric Considerations:While the core structure lacks chiral centers, stereoisomerism is theoretically possible if the piperazine ring adopts puckered conformations. However, X-ray crystallography of analogous fluoroquinolones suggests rapid interconversion at physiological temperatures, rendering such isomers non-resolvable under standard conditions [4].
Table 1: Spectral Signatures of N-Demethylfleroxacin
Technique | Key Features | Structural Implication |
---|---|---|
ESI-MS/MS | [M+H]⁺ m/z 379; Fragments m/z 316 (C7-N cleavage), 335 (decarboxylation) | Methyl group loss; Core stability |
¹H-NMR (DMSO-d₆) | δ 14.95 (s, COOH), 8.65 (s, H-2), 4.45 (m, oxazine-H), 2.45–2.85 (m, piperazine-H) | Secondary amine; Tricyclic scaffold retention |
¹³C-NMR | δ 176.5 (COOH), 165.2 (C-7), 108–155 (aromatic C); Absence of δ 45.5 (N-CH₃) | Carbonyl/intact ring systems; Demethylation |
Physicochemical Profile:N-Demethylfleroxacin shares the amphoteric nature of fluoroquinolones, exhibiting pH-dependent ionization:
Stability Under Stress Conditions:
Table 2: Physicochemical and Stability Properties of N-Demethylfleroxacin
Property | Value/Condition | Method/Notes |
---|---|---|
Solubility (water) | ~25 mg/mL (pH 7.0, 25°C) | Shake-flask; UV detection |
LogD₇.₄ | ~0.1 | Octanol-water partitioning |
pKa | pKa₁ 5.8 (COOH); pKa₂ 8.2 (piperazinyl-NH) | Potentiometric titration |
Photolytic t₁/₂ | 4.5 h (sunlight, pH 7) | HPLC monitoring; Major path: Defluorination |
Thermal Stability | >24 h stable (pH 7, 25°C) | Accelerated aging (40–80°C); Arrhenius model |
Metal Binding | Kₛ (Mg²⁺) = 1.8 × 10³ M⁻¹ | Fluorescence quenching; Insoluble complexes |
The demethylation event at the distal piperazine nitrogen induces subtle but functionally significant structural divergences from fleroxacin:
Molecular Dimensions:
Electronic Redistribution:
Consequences for Bioactivity:
Table 3: Structural and Functional Comparison with Fleroxacin
Parameter | N-Demethylfleroxacin | Fleroxacin | Biological Consequence |
---|---|---|---|
Molecular Weight | 379.4 g/mol | 369.3 g/mol | Altered pharmacokinetics |
Piperazine Group | N⁴-H (secondary amine) | N⁴-CH₃ (tertiary amine) | Increased hydrophilicity; Higher renal CL |
LogD₇.₄ | ~0.1 | ~0.5 | Reduced tissue penetration |
pKa (Piperazine N) | 8.2 | 7.9 | Enhanced cationic charge at pH 7.4 |
Gyrase Inhibition | IC₅₀ 0.8 μg/mL (E. coli) | IC₅₀ 0.4 μg/mL (E. coli) | Moderately reduced antibacterial activity |
Fluorescence λₑₘ | 418 nm | 410 nm | Detection/quantitation utility |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7